4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid
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Overview
Description
4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid is a synthetic organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.412 g/mol. This compound is characterized by the presence of an aminophenoxy group, an ethyl linkage, a benzyl group, and a butanoic acid moiety. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenol with ethylene oxide to form 2-(4-aminophenoxy)ethanol. This intermediate is then reacted with benzylamine to form 2-(4-aminophenoxy)ethylbenzylamine. Finally, this compound undergoes a reaction with butanoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the above-mentioned synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(4-Nitrophenoxy)ethyl)(benzyl)amino)butanoic acid
- 4-((2-(4-Hydroxyphenoxy)ethyl)(benzyl)amino)butanoic acid
- 4-((2-(4-Methoxyphenoxy)ethyl)(benzyl)amino)butanoic acid
Uniqueness
4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminophenoxy group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(4-aminophenoxy)ethyl-benzylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c20-17-8-10-18(11-9-17)24-14-13-21(12-4-7-19(22)23)15-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15,20H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFLPEFSCJVQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCC(=O)O)CCOC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697119 |
Source
|
Record name | 4-{[2-(4-Aminophenoxy)ethyl](benzyl)amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-07-7 |
Source
|
Record name | 4-{[2-(4-Aminophenoxy)ethyl](benzyl)amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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